1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone
Overview
Description
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrolo[2,3-b]pyridine ring system and an ethanone group attached to the nitrogen atom of the pyrrole ring. It is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
Mechanism of Action
Target of Action
The primary target of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone, also known as 1-Acetyl-4-bromo-7-azaindole, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The affected pathway is the FGFR signaling pathway. Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is mentioned that a compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It is known that the fgfr signaling pathway is an important and proven target for cancer therapeutics . Therefore, the compound’s action, efficacy, and stability may be influenced by the tumor microenvironment and the presence of other signaling molecules.
Biochemical Analysis
Biochemical Properties
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with fibroblast growth factor receptors (FGFRs), exhibiting inhibitory activity . The compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of FGFRs . These interactions are crucial for its inhibitory effects, making it a potential candidate for therapeutic applications targeting FGFR-related pathways.
Cellular Effects
This compound has demonstrated notable effects on various cell types and cellular processes. In vitro studies have shown that it inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, the compound significantly inhibits the migration and invasion of these cells . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly FGFRs. As a hinge binder, the compound forms hydrogen bonds with specific residues in the FGFRs, leading to the inhibition of their activity . This inhibition disrupts downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival . The compound’s ability to modulate gene expression further contributes to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity over extended periods
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism may influence metabolic flux and metabolite levels, impacting its overall biological activity . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are critical for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns play a vital role in its biological effects and therapeutic applications.
Preparation Methods
The synthesis of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various cyclization reactions. One common method involves the reaction of 2-aminopyridine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions to form the pyrrolo[2,3-b]pyridine core.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to a wide range of derivatives.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Scientific Research Applications
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Chemical Biology: The compound can be used as a tool to study the biological pathways involving FGFRs and other related proteins.
Drug Development: Due to its potential biological activities, it serves as a lead compound for the development of new therapeutic agents targeting FGFRs and other kinases.
Comparison with Similar Compounds
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone can be compared with other pyrrolopyridine derivatives such as:
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the bromine and ethanone substituents.
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone: A similar compound with a chlorine atom instead of bromine.
1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone: A derivative with a methyl group at the 4-position instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and selectivity towards FGFRs compared to other similar compounds.
Properties
IUPAC Name |
1-(4-bromopyrrolo[2,3-b]pyridin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-5-3-7-8(10)2-4-11-9(7)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARPOIXRSDZYFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C(C=CN=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646694 | |
Record name | 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-84-0 | |
Record name | 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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